N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
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Overview
Description
N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds.
Preparation Methods
The synthesis of N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-PHENYLACETAMIDE involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclocondensation reactions involving hydrazine and carbonyl compounds . Industrial production methods may employ eco-friendly methodologies, including heterogeneous catalytic systems and microwave-assisted reactions, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-PHENYLACETAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-PHENYLACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis . The presence of the fluorophenyl group enhances its binding affinity to target proteins, thereby increasing its potency and efficacy .
Comparison with Similar Compounds
N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-PHENYLACETAMIDE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Thieno[3,4-c]pyrazole derivatives: These compounds have a similar thieno[3,4-c]pyrazole core but may have different functional groups, affecting their chemical reactivity and biological properties.
Fluorophenyl compounds: The presence of the fluorophenyl group in these compounds enhances their binding affinity and selectivity towards specific molecular targets.
Properties
Molecular Formula |
C19H16FN3O3S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-6-8-15(9-7-14)23-19(16-11-27(25,26)12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24) |
InChI Key |
OYNSSGWKDPIICA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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